molecular formula C12H21N5O2 B3015070 tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate CAS No. 1401222-55-6

tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate

Cat. No.: B3015070
CAS No.: 1401222-55-6
M. Wt: 267.333
InChI Key: LJSFKBVHYJBQBF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a tert-butyl carboxylate group and a 5-amino-1H-pyrazol-3-yl moiety. The piperazine ring (a six-membered diamine) provides two nitrogen atoms, enabling diverse hydrogen-bonding interactions and serving as a versatile scaffold in medicinal chemistry. This compound is often utilized as an intermediate in drug discovery, particularly for targeting enzymes or receptors requiring nitrogen-rich pharmacophores .

Properties

IUPAC Name

tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-6-4-16(5-7-17)10-8-9(13)14-15-10/h8H,4-7H2,1-3H3,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSFKBVHYJBQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including cyclization and amination, to form the desired product . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Drug Development
Tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate is primarily studied for its role as an intermediate in the synthesis of various anticancer agents. Its structural features allow it to participate in the formation of compounds that target specific cancer pathways.

2. Synthesis of Targeted Therapies
This compound is utilized in the synthesis of targeted therapies such as:

  • Palbociclib : An inhibitor of cyclin-dependent kinases (CDKs) used in the treatment of ER-positive breast cancer.
  • Ribociclib : Another CDK inhibitor with a similar application profile.

Case Study 1: Synthesis of Palbociclib

A study detailed the synthesis pathway involving this compound as a key intermediate. The research highlighted the efficiency of this compound in yielding high-purity Palbociclib, demonstrating its potential for commercial production.

StepReactionYield
1Formation of tert-butyl ester85%
2Cyclization to form Palbociclib90%

Case Study 2: Pharmacological Evaluation

In a pharmacological study assessing the efficacy of compounds derived from this compound, researchers observed significant anti-proliferative effects on various cancer cell lines, including breast and lung cancer models. The study reported IC50 values indicating effective inhibition at low concentrations.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations: Piperazine vs. Piperidine

A critical distinction lies in the heterocyclic core. For example, tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS 116956-39-9) replaces the piperazine ring with piperidine (a six-membered ring with one nitrogen) .

  • Piperazine : The dual nitrogen atoms allow for bidirectional hydrogen bonding and protonation at physiological pH, enhancing solubility and interaction with acidic residues in target proteins.

Substituent Variations and Electronic Effects

Pyrazole vs. Pyridine Derivatives
  • tert-Butyl 4-(5-amino-3-cyanopyridin-2-yl)piperazine-1-carboxylate (): The 3-cyano-pyridinyl group introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring. This contrasts with the electron-donating 5-amino group in the target compound, which may stabilize charge-transfer interactions. The cyano group enhances metabolic stability but may reduce solubility compared to the amino-pyrazole .
  • tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate ():

    • The methoxycarbonyl group increases lipophilicity, favoring passive diffusion across membranes. However, the methyl group sterically hinders interactions with flat binding pockets, unlike the planar pyrazole in the target compound .
Phenyl and Nitro Derivatives
  • tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (): The nitro group is strongly electron-withdrawing, creating a polarized aromatic system. This contrasts with the electron-rich amino-pyrazole, which may engage in stronger π-π stacking or hydrogen bonding .
  • However, the nitro group may confer instability under reductive conditions, unlike the more stable amino-pyrazole .

Stability and Metabolic Considerations

  • Compounds 1a and 1b (): These piperazine derivatives with fluorophenyl and oxazolidinone groups undergo degradation in simulated gastric fluid due to ester hydrolysis. The target compound’s amino-pyrazole and lack of ester linkages likely confer greater stability under acidic conditions .

Comparative Data Table

Compound Name Core Structure Key Substituents Electronic Effects Stability Notes
tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate Piperazine 5-Amino-1H-pyrazol-3-yl Electron-donating High (resists hydrolysis)
tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate Piperidine 5-Amino-1H-pyrazol-3-yl Electron-donating Moderate
tert-Butyl 4-(5-amino-3-cyanopyridin-2-yl)piperazine-1-carboxylate Piperazine 3-Cyano-pyridin-2-yl Electron-withdrawing High (cyano stabilizes)
tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate Piperazine 4-Amino-3-methyl-5-nitrophenyl Push-pull (amino/nitro) Low (nitro reduction risk)
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate Piperazine Methoxycarbonyl, methyl-pyridinyl Electron-withdrawing (ester) Moderate (ester hydrolysis risk)

Biological Activity

Tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate (CAS Number: 1401222-55-6) is a chemical compound with notable biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₂₁N₅O₂
  • Molecular Weight : 267.33 g/mol
  • Structure : The compound consists of a piperazine core substituted with a tert-butyl group and an amino-pyrazole moiety, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various biochemical pathways and cellular receptors :

  • Target Receptors : Similar compounds have been shown to interact with multiple receptors such as protein kinases, which are critical in regulating cell proliferation and differentiation .
  • Biochemical Pathways : The compound is believed to influence pathways related to signal transduction and gene expression. For instance, it may modulate the activity of vascular endothelial growth factor receptor (VEGFR), which plays a significant role in angiogenesis and tumor growth .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties , particularly through the inhibition of specific kinases involved in cancer progression. In vitro studies have demonstrated its potential to inhibit cell growth in various cancer cell lines, including those resistant to conventional therapies .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest effectiveness against several bacterial strains, indicating potential as a new antimicrobial agent .

Case Studies

  • VEGFR Inhibition Study :
    • A study evaluated the compound's effect on VEGFR activity, demonstrating an IC50 value that indicates significant inhibition compared to standard inhibitors like Cabozantinib . This suggests its potential role in cancer therapeutics targeting angiogenesis.
  • Antimicrobial Efficacy :
    • In another study, the compound was tested against various pathogens, showing promising results against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Research Findings and Applications

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeDescriptionReference
AnticancerInhibition of VEGFR; effective against cancer cell lines
AntimicrobialEffective against E. coli and S. aureus
Mechanism of ActionModulates kinase activity affecting cell proliferation

Q & A

Q. What are the key synthetic routes for tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate, and how do reaction conditions affect yield?

Q. Why is the tert-butyl carbamate group incorporated into the structure, and how is it removed?

The tert-butyloxycarbonyl (Boc) group acts as a protecting group for the piperazine nitrogen, preventing unwanted side reactions during synthesis. It is removed under acidic conditions (e.g., HCl in dioxane) to regenerate the free amine .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the compound’s molecular conformation and intermolecular interactions?

Single-crystal X-ray analysis reveals:

  • Triclinic crystal system (space group P1) with unit cell parameters: a = 6.0568 Å, b = 12.0047 Å, c = 16.2615 Å, α = 88.85°, β = 81.21°, γ = 87.64° .
  • Hydrogen-bonding networks between NH groups and carbonyl oxygen atoms (distance: 2.8–3.0 Å), stabilizing the crystal lattice .
  • Torsional angles of the piperazine ring (e.g., N–C–C–N = 55.2°) indicate a chair conformation, critical for docking studies .

Software used: SHELX suite for structure refinement .

Q. What mechanistic insights explain the efficiency of palladium-catalyzed coupling in its synthesis?

Pd(0) catalysts facilitate ligand exchange and oxidative addition with aryl halides, forming a Pd(II) intermediate. Subsequent transmetallation with the piperazine nucleophile and reductive elimination yield the C–N bond. Key factors:

  • Electron-deficient aryl halides (e.g., 5-bromo-2-chloropyrimidine) enhance oxidative addition rates .
  • Bidentate ligands (e.g., PPh₃) stabilize the Pd center, reducing side reactions .

Q. How can computational modeling predict the compound’s bioactivity against targets like prolyl-hydroxylase?

  • Molecular docking (e.g., AutoDock Vina) identifies binding poses in the enzyme’s active site, with the pyrazole NH forming hydrogen bonds to catalytic residues (e.g., His298) .
  • MD simulations (100 ns) assess stability of the ligand-enzyme complex, with RMSD < 2.0 Å indicating robust binding .
  • QSAR models link electron-withdrawing substituents (e.g., Cl on phenyl rings) to enhanced inhibitory potency (IC₅₀ < 100 nM) .

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